molecular formula C15H19NO2 B016963 1-Acetyl-4-(p-methylbenzoyl)piperidine CAS No. 887352-19-4

1-Acetyl-4-(p-methylbenzoyl)piperidine

Cat. No.: B016963
CAS No.: 887352-19-4
M. Wt: 245.32 g/mol
InChI Key: PKWJZPGTKVWEBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-4-(p-methylbenzoyl)piperidine involves several steps. One common synthetic route includes the reaction of p-methylbenzoyl chloride with piperidine, followed by acetylation of the resulting product . The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-Acetyl-4-(p-methylbenzoyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-(p-methylbenzoyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(p-methylbenzoyl)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

1-Acetyl-4-(p-methylbenzoyl)piperidine can be compared with other similar compounds such as:

  • 1-Acetyl-4-(4-methylbenzoyl)piperidine
  • 1-(4-methylbenzoyl)piperidine-4-carboxylic acid
  • 2-Methyl-1-(4-methylbenzoyl)piperidine

These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .

Properties

IUPAC Name

1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJZPGTKVWEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613825
Record name 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-19-4
Record name 1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887352-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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